4'-tert-Butyl-2',6'-dimethylacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15340. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-tert-butyl-2,6-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-9-7-12(14(4,5)6)8-10(2)13(9)11(3)15/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHLHPMTMTYLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047120 | |
| Record name | 4'-tert-Butyl-2',6'-dimethylacetophenone | |
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Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-10-0 | |
| Record name | 4′-tert-Butyl-2′,6′-dimethylacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4'-tert-Butyl-2',6'-dimethylacetophenone | |
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| Record name | 4'-tert-Butyl-2',6'-dimethylacetophenone | |
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| Record name | Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- | |
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| Record name | 4'-tert-Butyl-2',6'-dimethylacetophenone | |
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| Record name | 4'-tert-butyl-2',6'-dimethylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4'-TERT-BUTYL-2',6'-DIMETHYLACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN0DL0NR1U | |
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Significance of Aryl Ketones in Modern Organic Synthesis and Applied Chemistry
Aryl ketones, a class of organic compounds characterized by a carbonyl group attached to an aromatic ring and an alkyl or aryl group, are foundational pillars in the architecture of modern organic chemistry. prepchem.com Their importance stems from their versatility as synthetic intermediates, serving as crucial building blocks for a vast array of more complex molecules. nih.gov This utility is rooted in the reactivity of the carbonyl group, which can undergo numerous transformations such as nucleophilic addition, reduction, and aldol (B89426) reactions. nih.gov
The synthesis of aryl ketones is often achieved through classic reactions like the Friedel-Crafts acylation, where an aromatic compound reacts with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. beilstein-journals.org This method and its modern variations allow for the construction of diverse ketone scaffolds. nih.gov The resulting aryl ketones are not merely laboratory curiosities; they are integral to the production of pharmaceuticals, agrochemicals, fragrances, and specialty polymers. prepchem.comnih.gov For instance, they are precursors in the synthesis of resins used in coatings and inks, created through condensation reactions with formaldehyde. The reduction of aryl ketones yields secondary alcohols, which are themselves valuable intermediates for further functionalization. prepchem.com
The true power of aryl ketones lies in the ability to tune their electronic and steric properties through substitution on the aromatic ring. prepchem.com This allows chemists to finely control the molecule's reactivity and physical characteristics, making them indispensable tools in the development of new materials and biologically active compounds. sigmaaldrich.com
| Property | Description | Significance in Synthesis |
| Carbonyl Group | A polar C=O double bond. | Site for nucleophilic attack, enabling chain elongation and functional group interconversion. |
| Aromatic Ring | A stable, planar cyclic system. | Can be functionalized via electrophilic aromatic substitution; influences electronic properties. |
| Alkyl/Aryl Substituent | The 'R' group attached to the carbonyl. | Modifies steric hindrance and electronic effects, impacting reaction rates and selectivity. |
| Versatility | Undergoes reduction, oxidation, condensation, etc. | Serves as a central hub for accessing diverse molecular architectures like alcohols, alkanes, and complex heterocyclic systems. prepchem.comnih.gov |
Historical Context and Evolution of Research on Acetophenone Derivatives
The journey into the world of substituted acetophenones begins with the parent molecule, acetophenone (B1666503) (C₆H₅COCH₃), the simplest aromatic ketone. nih.gov First identified in the 19th century, acetophenone was initially noted for its pleasant orange-blossom-like scent and was later explored for medicinal purposes in the late 19th and early 20th centuries as a hypnotic and anticonvulsant under the name Hypnone. nih.govsielc.com Early production relied on extraction from coal tar, but commercial synthesis later evolved to more efficient methods like the oxidation of ethylbenzene (B125841), a byproduct of the cumene (B47948) process. nih.gov
The development of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts was a watershed moment, providing a general and powerful method for synthesizing acetophenone and its derivatives by acylating aromatic rings. beilstein-journals.org This opened the door for systematic studies into how substituents on the benzene (B151609) ring influence the ketone's properties and reactivity.
Research evolved from studying the fundamental reactivity of simple acetophenones to exploring the unique characteristics of more complex, substituted derivatives. Scientists began to strategically add different functional groups to the aromatic ring to modulate the compound's electronic and steric environment. This led to the investigation of derivatives found in nature, with many acetophenones being isolated from various plant and fungal species, exhibiting a range of biological activities. sielc.com The study of sterically hindered ketones, such as those with substituents at the ortho positions (like 4'-tert-Butyl-2',6'-dimethylacetophenone), became a specific area of interest, particularly in the field of photochemistry, to understand how steric bulk affects reaction pathways like Norrish type cleavages. rsc.orgrsc.org
Current Research Landscape and Future Imperatives for 4 Tert Butyl 2 ,6 Dimethylacetophenone
Established Synthetic Routes to this compound
The primary and most well-established method for the synthesis of this compound is the Friedel-Crafts acylation. ucla.edublogspot.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. pearson.com In this specific case, the reaction is conducted using 1-tert-butyl-3,5-dimethylbenzene as the aromatic substrate and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst.
The most common Lewis acid catalyst for this transformation is aluminum chloride (AlCl₃). libretexts.org The reaction proceeds by activating the acetylating agent with the catalyst to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1-tert-butyl-3,5-dimethylbenzene. The steric hindrance from the two methyl groups directs the incoming acyl group to the position para to the tert-butyl group, yielding the desired product.
| Reactant/Reagent | Role | Typical Molar Ratio | Notes |
|---|---|---|---|
| 1-tert-butyl-3,5-dimethylbenzene | Aromatic Substrate | 1.0 | The starting aromatic compound. |
| Acetyl Chloride (CH₃COCl) | Acylating Agent | 1.0 - 1.2 | Reacts with the catalyst to form the electrophile. libretexts.org |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | 1.1 - 1.3 | Used in stoichiometric amounts as it complexes with the product ketone. libretexts.org |
| Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂) | Solvent | - | An inert solvent is typically used to facilitate the reaction. |
Exploration of Novel Synthetic Pathways and Catalytic Systems
While Friedel-Crafts acylation is standard, research continues into alternative and improved synthetic strategies, focusing on catalysis, efficiency, and safety.
Base-catalyzed cyclization reactions are a powerful tool for constructing cyclic ketones. Although not a direct route to an acyclic molecule like this compound, the principles are relevant in the broader context of ketone synthesis. These reactions, such as the intramolecular Dieckmann or Thorpe-Ziegler condensations, typically involve the cyclization of a linear precursor containing two ester or nitrile groups, respectively, under basic conditions to form a β-keto ester or α-cyano ketone, which can then be hydrolyzed and decarboxylated to the desired cyclic ketone.
More modern approaches involve radical cyclizations. For instance, photoredox-catalyzed radical redox cyclization of specific β-ketoesters in the presence of a base can construct substituted cyclopentanones. nih.gov These methods highlight the ongoing exploration of base-mediated reactions to create complex ketone-containing architectures.
Ketalization is a crucial reaction for protecting the carbonyl group of ketones like this compound during multi-step syntheses. This reaction involves treating the ketone with an alcohol or, more commonly, a diol (like ethylene (B1197577) glycol) in the presence of an acid catalyst to form a ketal. nih.gov
The mechanism is acid-catalyzed and reversible. wikipedia.orglibretexts.org It begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. nih.gov The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. libretexts.org Subsequent protonation of the hemiacetal's hydroxyl group allows it to be eliminated as water, forming a resonance-stabilized carbocation. A second molecule of alcohol attacks this carbocation, and subsequent deprotonation yields the final ketal product. libretexts.org
Process optimization hinges on shifting the equilibrium towards the product side. This is typically achieved by removing the water by-product as it forms, often through azeotropic distillation using a Dean-Stark apparatus or by using desiccants. wikipedia.org While strong acids like H₂SO₄ or p-toluenesulfonic acid are traditional catalysts, milder and more selective catalysts are continuously being developed to avoid degradation of sensitive substrates. nih.gov
| Catalyst Type | Examples | Key Features |
|---|---|---|
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric Acid (H₂SO₄) | Traditional, effective, but can be corrosive and non-selective. nih.gov |
| Lewis Acids | Sc(OTf)₃, Bi(OTf)₃, FeCl₃ | Often milder and can offer higher chemoselectivity. |
| Heterogeneous Catalysts | Acidic resins (e.g., Amberlyst-15), Zeolites | Easily separated from the reaction mixture, reusable, and environmentally friendlier. |
Scaling up the synthesis of this compound, primarily via the Friedel-Crafts route, presents several engineering challenges. The reaction is often highly exothermic, requiring efficient heat management to prevent side reactions and ensure safety. Reactor design must incorporate robust cooling systems, such as internal cooling coils or a reactor jacket.
Another major consideration is the management of the hydrogen chloride (HCl) gas that is evolved as a by-product. libretexts.org Industrial reactors must be equipped with off-gas scrubbing systems to neutralize the acidic gas. Furthermore, the use of stoichiometric amounts of aluminum chloride poses challenges related to its handling (it is hygroscopic), addition, and the quenching of the reaction, which generates significant aqueous waste.
Reactor materials must be carefully chosen to withstand the corrosive nature of the reactants and by-products. Glass-lined or special alloy reactors (like Hastelloy) are often required. Continuous flow reactors are being explored as a modern alternative to traditional batch reactors, offering better temperature control, improved safety, and potentially higher throughput for such reactions. nih.gov
Comprehensive Mechanistic Studies of this compound Formation
The mechanism of the Friedel-Crafts acylation to form this compound can be broken down into three key steps:
Formation of the Electrophile : The Lewis acid catalyst, AlCl₃, reacts with the acetylating agent, acetyl chloride. The chlorine atom of the acetyl chloride coordinates with the aluminum atom, polarizing the C-Cl bond and leading to its cleavage. This generates a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺). pearson.comnih.gov
Electrophilic Attack : The π-electron system of the 1-tert-butyl-3,5-dimethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Restoration of Aromaticity : A base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon of the sigma complex to which the acyl group is attached. This regenerates the aromatic ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst, although it remains complexed to the product ketone. The reaction is typically quenched with water or dilute acid to hydrolyze the complex and liberate the final product.
Application of Atom Economy and Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Atom economy, a key concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgjocpr.com
The atom economy for the Friedel-Crafts acylation of 1-tert-butyl-3,5-dimethylbenzene with acetyl chloride is calculated as follows:
Reactants : 1-tert-butyl-3,5-dimethylbenzene (C₁₂H₁₈, MW: 162.27 g/mol ) + Acetyl Chloride (C₂H₃ClO, MW: 78.50 g/mol )
Desired Product : this compound (C₁₄H₂₀O, MW: 204.31 g/mol )
By-product : Hydrogen Chloride (HCl, MW: 36.46 g/mol )
% Atom Economy = (MW of Desired Product / Sum of MW of all Reactants) x 100 % Atom Economy = (204.31 / (162.27 + 78.50)) x 100 = (204.31 / 240.77) x 100 ≈ 84.9%
While an 84.9% atom economy seems reasonable, this calculation does not account for the stoichiometric use of the AlCl₃ catalyst or the solvent, which are significant sources of waste. primescholars.com The E-Factor (Environmental Factor), which is the total mass of waste produced per mass of product, is often very high for classical Friedel-Crafts reactions, highlighting their inefficiency from a green chemistry perspective. nih.gov
Efforts to create "greener" acylation methods include:
Using reusable solid acid catalysts like zeolites to replace AlCl₃.
Exploring solvent-free reaction conditions.
Investigating catalytic routes that avoid stoichiometric reagents and minimize by-product formation.
Single-Crystal X-Ray Diffraction Analysis for Molecular Geometry and Conformation
To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the crystallographic literature. However, insights into its likely solid-state arrangement and intermolecular interactions can be inferred from studies on similarly substituted acetophenone (B1666503) derivatives.
In the absence of a specific crystal structure, the molecular geometry can be predicted based on fundamental principles of organic chemistry. The central phenyl ring is substituted with a bulky tert-butyl group at the 4'-position and two methyl groups at the 2' and 6' positions. This substitution pattern imposes significant steric hindrance around the acetophenone moiety. The acetyl group (COCH₃) is expected to be out of the plane of the benzene (B151609) ring to minimize steric repulsion with the ortho-methyl groups. This twisting of the acetyl group would disrupt the π-conjugation between the carbonyl group and the aromatic ring, which would, in turn, affect the molecule's electronic properties.
Table 1: Predicted Crystallographic Parameters and Molecular Geometry
| Parameter | Predicted Value/Characteristic |
| Crystal System | Monoclinic or Orthorhombic (common for similar organic molecules) |
| Space Group | P2₁/c or similar centrosymmetric space group |
| Dihedral Angle (Ring-C=O) | Significantly greater than 0° due to steric hindrance |
| Intermolecular Interactions | C–H···O, C–H···π, and van der Waals forces |
Note: The data in this table is predictive and based on the analysis of analogous structures, as a definitive crystal structure for this compound is not currently available.
Structural Characterization of Coordination Complexes Involving this compound (e.g., FeCl₃ complex)
The coordination chemistry of this compound, particularly with Lewis acids like ferric chloride (FeCl₃), is of interest. While a specific crystal structure of a this compound-FeCl₃ complex is not available, the coordination behavior can be anticipated based on the known chemistry of FeCl₃ and related ketones.
FeCl₃ is a hard Lewis acid and exhibits a strong preference for coordinating with hard donor atoms, such as the oxygen atom of a carbonyl group. figshare.comresearchgate.net The interaction between this compound and FeCl₃ would likely involve the formation of a coordinate bond between the carbonyl oxygen and the iron center. This interaction would lead to a polarization of the C=O bond, increasing its susceptibility to nucleophilic attack.
In solution, the reaction of ketones with FeCl₃ can lead to the formation of colored complexes. For instance, the addition of FeCl₃ to chalcones (α,β-unsaturated ketones) results in the appearance of a reddish-brown color, indicating complex formation. researchgate.net It is reasonable to expect a similar observable change upon mixing this compound with FeCl₃. The steric bulk imposed by the ortho-methyl groups and the 4'-tert-butyl group could influence the stoichiometry and geometry of the resulting complex. It is possible that a 1:1 adduct would be formed, with the iron center adopting a tetrahedral or distorted tetrahedral geometry.
Table 2: Expected Properties of the FeCl₃ Complex of this compound
| Property | Expected Characteristic |
| Coordination Site | Carbonyl oxygen atom |
| Stoichiometry | Likely 1:1 (Ligand:FeCl₃) |
| Geometry at Iron | Tetrahedral or distorted tetrahedral |
| Spectroscopic Change (UV-Vis) | Bathochromic shift of the n→π* transition of the carbonyl group |
| Bond Length Change (C=O) | Elongation upon coordination |
Note: This table is based on established principles of coordination chemistry and data from related ketone-FeCl₃ systems.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Stereochemical Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
Aromatic Protons: The two aromatic protons at the 3' and 5' positions are chemically equivalent and are expected to appear as a singlet due to the symmetrical substitution pattern of the benzene ring. Their chemical shift would be in the aromatic region, likely around 7.0-7.5 ppm.
Acetyl Protons: The methyl protons of the acetyl group (COCH₃) will appear as a sharp singlet, typically in the range of 2.0-2.5 ppm.
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet around 1.3 ppm.
Ortho-Methyl Protons: The six equivalent protons of the two methyl groups at the 2' and 6' positions will appear as a singlet, likely in the region of 2.0-2.3 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.
Carbonyl Carbon: The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region, typically around 200-210 ppm.
Aromatic Carbons: The substituted aromatic carbons will have distinct chemical shifts. The carbon bearing the acetyl group (C1') and the carbon bearing the tert-butyl group (C4') will be significantly shifted downfield. The carbons bearing the methyl groups (C2' and C6') and the unsubstituted carbons (C3' and C5') will also have characteristic chemical shifts.
tert-Butyl Carbons: The quaternary carbon and the three methyl carbons of the tert-butyl group will appear in the aliphatic region.
Methyl Carbons: The carbons of the acetyl methyl group and the ortho-methyl groups will also be observed in the upfield region of the spectrum.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (C3', C5') | 7.0 - 7.5 (s, 2H) | 125 - 130 |
| Acetyl CH₃ | 2.0 - 2.5 (s, 3H) | 25 - 30 |
| tert-Butyl (CH₃)₃ | ~1.3 (s, 9H) | ~31 (CH₃), ~35 (C) |
| Ortho-Methyl CH₃ | 2.0 - 2.3 (s, 6H) | 18 - 22 |
| Carbonyl C=O | - | 200 - 210 |
| Aromatic C1' | - | 135 - 140 |
| Aromatic C2', C6' | - | 130 - 135 |
| Aromatic C4' | - | 150 - 155 |
Note: These are predicted chemical shift ranges and may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is available from the NIST WebBook. nist.gov The key absorption bands are indicative of its functional groups.
C=O Stretch: A strong absorption band corresponding to the carbonyl stretch is expected in the region of 1680-1700 cm⁻¹. The exact position can be influenced by the electronic and steric effects of the substituents on the aromatic ring.
C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and tert-butyl groups will appear in the 2850-3000 cm⁻¹ region.
Aromatic C=C Stretch: The stretching vibrations of the aromatic ring are expected to produce several bands in the 1450-1600 cm⁻¹ region.
C-H Bending: Bending vibrations for the methyl and tert-butyl groups will be present in the 1350-1470 cm⁻¹ region.
Raman Spectroscopy: While a specific Raman spectrum for this compound is not readily available, the expected features can be inferred from studies on other acetophenone derivatives. ias.ac.inresearchgate.net Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring is expected to give a strong Raman signal. Aromatic C=C stretching vibrations will also be prominent.
C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending vibrations will be Raman active.
C=O Stretch: The carbonyl stretch, while strong in the IR, is typically weaker in the Raman spectrum for simple ketones.
The combination of IR and Raman spectroscopy provides a complementary and comprehensive vibrational analysis of the molecule.
Table 4: Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 (weak to medium) | > 3000 (strong) |
| Aliphatic C-H Stretch | 2850 - 3000 (strong) | 2850 - 3000 (strong) |
| C=O Stretch | 1680 - 1700 (strong) | 1680 - 1700 (medium) |
| Aromatic C=C Stretch | 1450 - 1600 (medium to strong) | 1450 - 1600 (strong) |
| C-H Bending (aliphatic) | 1350 - 1470 (medium) | 1350 - 1470 (medium) |
Note: The Raman data is predictive based on the analysis of analogous compounds.
Mass Spectrometry for Molecular Fragmentation Pathways and Isotopic Fingerprinting
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is available from the NIST WebBook. nist.gov
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (204.31 g/mol ). sigmaaldrich.com The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral fragments.
Key fragmentation pathways for this compound likely include:
α-Cleavage: Cleavage of the bond between the carbonyl group and the methyl group to lose a methyl radical (•CH₃), resulting in a fragment ion at [M-15]⁺. Also, cleavage of the bond between the carbonyl group and the aromatic ring.
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the absence of a γ-hydrogen on a flexible chain, other rearrangements may occur.
Loss of the tert-Butyl Group: Fragmentation involving the loss of a tert-butyl radical (•C(CH₃)₃) would lead to a fragment at [M-57]⁺. More commonly, the loss of a methyl group from the tert-butyl group to form a stable tertiary carbocation is observed, leading to a [M-15]⁺ peak. Studies on tert-butyl substituted aromatic compounds have shown that the loss of a methyl radical is a dominant fragmentation pathway. researchgate.net
Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring can lead to a series of smaller ions.
Table 5: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 204 | [M]⁺ | Molecular Ion |
| 189 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl or acetyl group |
| 147 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |
| 43 | [CH₃CO]⁺ | Acetyl cation |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
Note: The relative intensities of these fragments will depend on the ionization energy and the stability of the ions formed.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like 4'-tert-butyl-2',6'-dimethylacetophenone. These calculations can provide insights into the molecule's stability, reactivity, and electronic transitions.
Electronic Structure and Frontier Molecular Orbitals:
The electronic structure of this compound is characterized by the interplay between the electron-withdrawing acetyl group and the electron-donating alkyl substituents on the phenyl ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. In similar aromatic ketones, the HOMO is typically located on the substituted phenyl ring, while the LUMO is often centered on the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For a related compound, (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, DFT calculations revealed a significant HOMO-LUMO gap, indicating good stability. nih.gov
Reactivity Descriptors:
From the HOMO and LUMO energies, several reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.
Chemical Softness (S): The reciprocal of chemical hardness (1/η).
These descriptors help in understanding the molecule's propensity to act as an electrophile or a nucleophile. For instance, a high electronegativity and hardness would suggest a molecule that is less likely to donate electrons. In a study on ferrocylidene acetophenones, these parameters were calculated to understand the effect of substituents on their electronic properties. echemcom.com
Energetics and Thermodynamic Properties:
Quantum chemical calculations can also be used to determine the thermodynamic properties of this compound, such as its heat of formation, Gibbs free energy, and enthalpy. These values are crucial for understanding the molecule's stability and its behavior in different environments. For example, calculations on ferrocylidene acetophenone (B1666503) complexes included the determination of free energy and enthalpy of oxidation reactions. echemcom.com
Table 1: Illustrative Calculated Electronic Properties of Substituted Aromatic Ketones
| Property | Description | Typical Calculated Values for Similar Compounds (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 |
| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |
| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 |
Note: The values in this table are illustrative and based on computational studies of structurally similar aromatic ketones. Specific values for this compound would require dedicated calculations.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements and conformational changes.
Conformational Analysis:
The presence of the bulky tert-butyl group and the two methyl groups flanking the acetyl group introduces significant steric hindrance, which influences the preferred conformation of the molecule. The dihedral angle between the plane of the phenyl ring and the acetyl group is a key parameter in determining the molecule's shape. MD simulations can map the potential energy surface associated with the rotation around the bond connecting the acetyl group to the phenyl ring, identifying the most stable conformations. Studies on other complex molecules have shown that MD simulations can effectively characterize conformational variability. nih.gov
Dynamic Behavior:
Development and Application of Structure-Activity Relationship (SAR) Models Utilizing Topological Descriptors (e.g., Extended-Connectivity Fingerprints)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity. These models are particularly useful in drug discovery and materials science.
Topological Descriptors:
Topological descriptors are numerical values derived from the two-dimensional representation of a molecule that encode information about its size, shape, branching, and connectivity. researchgate.net Extended-Connectivity Fingerprints (ECFPs) are a type of topological descriptor that represents the presence of specific substructures around each atom in a molecule. These fingerprints are highly effective in capturing the structural features relevant to molecular activity.
SAR and QSAR Modeling:
For a compound like this compound, SAR and QSAR models could be developed to predict its potential biological activities, such as its efficacy as a fragrance ingredient or its potential for other applications. The process would involve:
Data Collection: Gathering a dataset of compounds with known activities that are structurally related to this compound.
Descriptor Calculation: Calculating various topological descriptors, including ECFPs, for all compounds in the dataset.
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a model that correlates the descriptors with the observed activity.
Model Validation: Rigorously validating the model to ensure its predictive power.
In Silico Prediction of Spectroscopic Parameters (NMR, IR)
Computational methods can be used to predict the spectroscopic parameters of this compound, which can aid in its characterization and structural elucidation.
NMR Spectroscopy:
The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods has become a valuable tool in chemistry. scilit.comfigshare.com By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the 1H and 13C NMR chemical shifts. These calculations are typically performed using DFT methods, often in conjunction with a consideration of the molecule's conformational flexibility. For acetophenone itself, the aromatic protons typically appear in the range of δ 7.4–8.0 ppm, and the methyl protons of the acetyl group resonate around δ 2.6 ppm. studyraid.com For this compound, the specific substitution pattern would lead to distinct shifts that can be predicted computationally.
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Acetyl-CH3 | ~2.5 | ~30 |
| Phenyl-CH3 | ~2.2 | ~20 |
| tert-Butyl-CH3 | ~1.3 | ~31 |
| tert-Butyl-C | - | ~35 |
| Aromatic-H | ~7.2 | - |
| Aromatic-C | - | ~125-155 |
| Carbonyl-C | - | ~205 |
Note: These are estimated values based on general principles and data for similar compounds. Accurate predictions require specific quantum chemical calculations.
IR Spectroscopy:
The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in the IR spectrum. The NIST WebBook provides an experimental gas-phase IR spectrum for this compound. nist.gov A prominent feature in the IR spectrum of acetophenones is the strong absorption band corresponding to the C=O stretching vibration, typically found in the range of 1680-1700 cm-1. Computational predictions can be compared with this experimental data to validate the theoretical model.
Solvent Interaction Modeling and Solvation Energy Calculations
The behavior of this compound in solution is significantly influenced by its interactions with the solvent molecules. Computational models can be used to simulate these interactions and calculate the solvation energy.
Implicit and Explicit Solvent Models:
There are two main approaches to modeling solvent effects:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov These models are computationally efficient and are widely used to calculate solvation energies.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This allows for a more detailed description of specific solute-solvent interactions, such as hydrogen bonding.
Solvation Energy Calculation:
The solvation free energy (ΔGsolv) is the free energy change associated with transferring a molecule from the gas phase to a solvent. nih.govconflex.net This value can be calculated using both implicit and explicit solvent models. For instance, the SMD (Solvation Model based on Density) model is a popular implicit solvent model that can be used with DFT calculations to obtain accurate solvation energies. youtube.com The calculation of solvation energy is crucial for understanding the solubility of the compound and its partitioning between different phases.
Chemical Reactivity and Derivatization Strategies
Investigation of Electrophilic Aromatic Substitution Reactions on the Acetophenone (B1666503) Core
The benzene (B151609) ring of 4'-tert-butyl-2',6'-dimethylacetophenone possesses two unsubstituted carbons, at the 3' and 5' positions, which are the primary sites for electrophilic aromatic substitution (EAS). The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions.
The tert-butyl group at the 4' position and the methyl groups at the 2' and 6' positions are all alkyl groups, which are activating and ortho-, para-directing. libretexts.org Conversely, the acetyl group (-COCH₃) is a deactivating group and is meta-directing. libretexts.org The combined influence of these groups means that incoming electrophiles will preferentially attack the positions meta to the acetyl group and ortho/para to the alkyl groups. In this specific molecule, the 3' and 5' positions are meta to the acetyl group and simultaneously ortho to the two methyl groups. This alignment makes these positions highly susceptible to electrophilic attack.
The significant steric hindrance provided by the two methyl groups flanking the acetyl group, along with the large tert-butyl group, can influence the rate and feasibility of certain EAS reactions. However, the strong activation by the alkyl groups generally facilitates reactions like nitration and halogenation at the available 3' and 5' positions.
Functional Group Transformations and Modulations of the Carbonyl Moiety
The carbonyl group of the acetyl moiety is a key site for a variety of functional group transformations. These reactions allow for the synthesis of a diverse range of derivatives with modified properties. Common transformations include:
Reduction: The ketone can be reduced to a secondary alcohol, 1-(4-tert-butyl-2,6-dimethylphenyl)ethanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: While ketones are generally resistant to oxidation, under harsh conditions, cleavage of the C-C bond adjacent to the carbonyl can occur. More relevant are reactions like the Baeyer-Villiger oxidation, which would convert the acetophenone into an ester, 4-tert-butyl-2,6-dimethylphenyl acetate, using a peroxy acid.
Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. For instance, Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols.
Condensation Reactions: The α-hydrogens of the acetyl group can be deprotonated to form an enolate, which can then participate in aldol-type condensation reactions. However, the steric hindrance from the adjacent ortho-methyl groups can make these reactions challenging.
These transformations are fundamental in organic synthesis for creating new molecular architectures from the this compound scaffold. organic-chemistry.orgresearchgate.net
Synthesis and Characterization of Novel this compound Derivatives
One of the most significant derivatization reactions of this compound is its dinitration to produce 4'-tert-butyl-2',6'-dimethyl-3',5'-dinitroacetophenone, a synthetic musk compound known as Musk Ketone. chemicalbook.comnist.gov This transformation is a classic example of electrophilic aromatic substitution.
The reaction is typically carried out by treating this compound (sometimes referred to as ketogen in older literature) with a nitrating agent, such as a mixture of fuming nitric acid and fuming sulfuric acid. rsc.orggoogle.com The strong activating effects of the tert-butyl and dimethyl groups direct the two nitro groups to the 3' and 5' positions, which are meta to the deactivating acetyl group.
The synthesis involves the following steps:
Charging a flask with this compound and fuming sulfuric acid. rsc.org
Slowly adding fuming nitric acid while controlling the temperature. rsc.org
Heating the mixture to complete the reaction. rsc.org
Pouring the reaction mixture onto ice to precipitate the dinitro product. rsc.org
Filtering and washing the solid product, which can be further purified by recrystallization from methanol. rsc.org
The yield and purity of the resulting Musk Ketone can be influenced by reaction parameters such as the molar ratio of reactants, temperature, and reaction time. google.com
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | This compound | rsc.org |
| Nitrating Agent | Fuming Nitric Acid and Fuming Sulfuric Acid | rsc.orggoogle.com |
| Temperature | Initial cooling, followed by heating on a steam bath | rsc.org |
| Work-up | Precipitation in ice water, filtration | rsc.org |
| Purification | Recrystallization from methanol | rsc.org |
The reduction of the carbonyl group in this compound and its derivatives can be achieved with high regioselectivity, targeting the ketone without affecting other functional groups like the nitro groups in Musk Ketone. The use of milder reducing agents like sodium borohydride would selectively reduce the ketone to the corresponding secondary alcohol.
Stereoselectivity becomes a factor in the reduction of the prochiral ketone. The approach of the hydride reagent can be influenced by the sterically demanding ortho-methyl groups, potentially leading to a preferred stereoisomer of the resulting alcohol. However, without a chiral catalyst or reagent, a racemic mixture of the alcohol is typically expected.
Oxidative derivatizations are less common for the acetophenone core itself but can be applied to its derivatives. For instance, the methyl group of the acetyl moiety could potentially be oxidized under specific conditions.
While direct polymerization of this compound is not common, it can be incorporated into polymeric structures. For example, it has been mentioned in patents related to polymeric composite membranes and photocurable compositions, suggesting its use as a monomer or additive to impart specific properties to polymers.
More relevant, particularly for its fragrant derivative Musk Ketone, are encapsulation technologies. These technologies are designed to protect the fragrance molecule and control its release over time. Methods like microencapsulation, where the fragrance oil is enclosed within a polymeric shell, are widely used in consumer products to enhance the longevity of the scent.
Exploration of Regioselectivity and Stereoselectivity in Derivatization Processes
As discussed, the regioselectivity of electrophilic substitution on the aromatic ring is strongly controlled by the existing substituents. The 3' and 5' positions are highly activated towards electrophiles, leading to predictable substitution patterns, as exemplified by the dinitration to form Musk Ketone. chemicalbook.comgoogle.com
The steric environment of the molecule significantly influences reactivity. The two ortho-methyl groups shield the acetyl group, which can hinder reactions at both the carbonyl carbon and the α-carbon. This steric congestion is a key factor in directing the regioselectivity of reactions and can also impact the stereochemical outcome of additions to the carbonyl group. For instance, in the Friedel-Crafts acylation to form the parent compound, the acetyl group is directed to the position between the two methyl groups due to the directing effect of the para-tert-butyl group.
Further exploration into diastereoselective or enantioselective transformations, particularly of the carbonyl group, would require the use of chiral catalysts or auxiliaries to overcome the formation of racemic products and produce single enantiomers of derivative compounds.
Biomedical and Pharmaceutical Research Applications
Role as a Precursor and Intermediate in the Synthesis of Pharmacologically Active Compounds
Beyond its intrinsic properties, 4'-tert-Butyl-2',6'-dimethylacetophenone is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure allows for further chemical modifications to produce derivatives with targeted therapeutic effects.
The compound is utilized as a precursor in the synthesis of drugs aimed at treating oxidative stress-related diseases, including neurodegenerative disorders. The development of therapeutic agents for conditions like Alzheimer's and Huntington's disease often involves targeting pathways affected by oxidative stress and protein aggregation. nih.gov Precursors with inherent antioxidant properties are valuable starting points for designing novel drugs that can potentially mitigate neuronal damage. nih.gov
Research indicates that this compound serves as a building block for synthesizing drugs that target cardiovascular conditions. Many cardiovascular diseases have an inflammatory and oxidative stress component, making intermediates with these properties particularly relevant for drug development in this area.
This acetophenone (B1666503) derivative is also employed as an intermediate in the creation of potential anti-cancer agents. The synthesis of novel anti-cancer drugs is a complex field that often involves the creation of libraries of compounds for screening against various cancer cell lines. rsc.org The strategy can involve modifying a core structure, such as this compound, to develop derivatives that can inhibit cancer cell growth through mechanisms like inducing apoptosis. rsc.orgoatext.com
Research into the Antimicrobial Activities of this compound Derivatives
While research on the direct antimicrobial action of this compound is limited, studies on its derivatives and structurally related compounds have shown significant antimicrobial potential. For example, a series of newly synthesized 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives demonstrated notable antibacterial and antifungal effects against planktonic microorganisms. bba.md One derivative, designated KVM-219, was particularly effective against both bacterial and fungal cells, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 μg/mL to 12.5 μg/mL depending on the microbial strain. bba.md Similarly, 2,4-Di-tert-butylphenol (2,4-DTBP), a related compound, was identified as an antimicrobial agent effective against Cutibacterium acnes at a concentration of 16 µg/mL. mdpi.com
| Compound | Microbial Strain | MIC (μg/mL) |
|---|---|---|
| KVM-219 | Various Bacteria/Fungi | 0.78 - 12.5 |
| Other Derivatives | S. aureus | 0.78 - 3.75 |
| C. albicans | 1.56 - 20.0 |
Studies on Biofilm Inhibition and Efficacy against Pathogenic Microorganisms
The ability of microorganisms to form biofilms is a major factor in antibiotic resistance and chronic infections. bba.md Research into derivatives of related compounds has shown promise in inhibiting biofilm formation. Derivatives of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] were found to inhibit biofilm formation by at least 50% in specific strains of S. aureus, E. coli, and P. aeruginosa. bba.md The compound KVM-316, for instance, showed a strong inhibitory effect, preventing biofilm formation by S. aureus and P. aeruginosa by up to 96.1%. bba.md
Furthermore, another structurally related compound, 2,6-Di-tert-butyl-4-methylphenol (DTBMP), has been identified as a potent antibiofilm agent against Vibrio spp., which are pathogenic in aquaculture. nih.gov This demonstrates that the core phenolic structure common to these compounds can be a key feature for disrupting microbial communities.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H20O | nist.gov |
| Molecular Weight | 204.31 g/mol | sigmaaldrich.com |
| CAS Number | 2040-10-0 | nist.govsigmaaldrich.com |
| Appearance | Off-white solid | |
| Melting Point | 47-49 °C | |
| Boiling Point | 150 °C at 20 mmHg | |
| IUPAC Name | 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone |
Design and Evaluation of Prodrugs and Targeted Delivery Systems
A comprehensive review of scientific literature and patent databases reveals a notable absence of published research specifically detailing the use of this compound in the design and evaluation of prodrugs or targeted drug delivery systems. While the compound is utilized in the synthesis of various molecules, its direct application or derivatization into prodrugs or as a component of targeted delivery systems is not documented in available studies.
The development of prodrugs is a strategic approach in medicinal chemistry to overcome undesirable properties of a pharmacologically active agent, such as poor solubility or rapid metabolism. This involves chemically modifying the active drug into an inactive form that, after administration, is converted back to the active parent drug through enzymatic or chemical processes within the body.
Targeted delivery systems aim to increase the concentration of a therapeutic agent at a specific site of action, such as a tumor or an inflamed tissue, thereby enhancing efficacy and reducing off-target side effects. This is often achieved by conjugating the drug to a targeting moiety (e.g., an antibody or a ligand for a specific receptor) or by encapsulating it within a nanocarrier that has been surface-modified for tissue-specific recognition.
Although no specific examples exist for this compound, the structural features of this molecule could, in principle, be leveraged for such applications. The acetophenone moiety contains a ketone functional group that could potentially be modified to create a prodrug linkage. For instance, it could be reduced to an alcohol and then esterified with a promoiety to enhance water solubility or control the release of an active compound.
The bulky tert-butyl group and the dimethylphenyl core provide a lipophilic character to the molecule. In hypothetical drug design, this lipophilicity could be exploited for incorporation into lipid-based drug delivery systems like liposomes or solid lipid nanoparticles. However, it is crucial to reiterate that these are general principles of drug design, and there is currently no specific research applying them to this compound.
The following table summarizes the key chemical properties of this compound, which would be fundamental considerations in any potential, yet currently undocumented, development of prodrugs or targeted delivery systems.
| Property | Value |
| Molecular Formula | C14H20O |
| Molecular Weight | 204.31 g/mol |
| Melting Point | 47-49 °C |
| Boiling Point | 150 °C at 20 mmHg |
| Water Solubility | 4.209 mg/L (estimated at 25 °C) |
| XLogP3 | 4 |
This data is compiled from multiple sources. nist.govcalpaclab.comlabsolu.ca
Given the absence of direct research, no data tables of detailed research findings on prodrugs or targeted delivery systems involving this compound can be provided.
Agrochemical Research Applications
Utilization as a Key Intermediate in the Synthesis of Agrochemicals
The molecular structure of 4'-tert-Butyl-2',6'-dimethylacetophenone, featuring a substituted aromatic ring, a ketone group, and bulky alkyl substituents, makes it a plausible intermediate for the synthesis of more complex agrochemical molecules. The reactivity of the ketone and the potential for modification of the aromatic ring provide pathways to a variety of derivatives.
While specific commercial agrochemicals directly synthesized from this compound are not prominently documented in publicly available literature, related compounds are noted as important precursors. For instance, 4-tert-butyl-2,6-dimethylphenylacetic acid, a structurally similar compound, is recognized as an intermediate in the preparation of agrochemicals. google.com The synthesis of such phenylacetic acid derivatives can sometimes start from corresponding acetophenones, suggesting a potential, if not widely exploited, route for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H20O |
| Molecular Weight | 204.31 g/mol |
| Appearance | Solid |
| CAS Number | 2040-10-0 |
Data sourced from various chemical suppliers and databases.
Development of Novel Crop Protection Agents and Pesticides
Research into new crop protection agents is a continuous effort to overcome resistance and improve safety profiles. Acetophenone (B1666503) derivatives have been investigated for their potential as herbicides and pesticides. Studies on compounds structurally related to this compound have demonstrated phytotoxic activity, suggesting that this class of molecules has potential for weed management.
A study on the phytotoxic effects of propiophenone, 4'-methylacetophenone, and 2',4'-dimethylacetophenone (B1329390) revealed their ability to inhibit germination and growth in certain plant species. researchgate.netmdpi.com These findings indicate that the acetophenone scaffold can be a starting point for the design of new herbicides. The research highlighted that the number and position of methyl groups on the aromatic ring influence the efficacy of the compound. researchgate.netmdpi.com Specifically, 2',4'-dimethylacetophenone was identified as the most phytotoxic among the tested compounds. researchgate.net
While direct research on the pesticidal or herbicidal activity of this compound is limited, the data from analogous compounds suggest that it could be a candidate for further investigation. The presence of the bulky tert-butyl group and the dimethyl substitution pattern could modulate its biological activity, selectivity, and environmental persistence. Further research would be necessary to synthesize and screen derivatives of this compound for their potential as novel crop protection agents.
Research into Plant Growth Regulators and Yield Enhancers
Beyond crop protection, there is an interest in developing compounds that can regulate plant growth and enhance crop yields. Some chemical compounds can influence plant physiological processes, leading to desirable traits such as increased biomass, improved stress tolerance, or enhanced flowering.
Research has shown that certain phenolic compounds, including acetophenone derivatives, may act as regulators of germination and growth. researchgate.netmdpi.com For example, a study demonstrated that propiophenone, 4'-methylacetophenone, and 2',4'-dimethylacetophenone can act as regulators of germination and growth in Lactuca sativa L. (lettuce) and Allium cepa L. (onion). mdpi.com The effects were concentration-dependent, with some concentrations causing inhibition while others showed potential for stimulation. researchgate.netmdpi.com
This dual-action potential is a characteristic of many plant growth regulators. While high concentrations might be phytotoxic and thus useful for weed control, lower, non-lethal concentrations could potentially be used to modulate crop growth. The specific effects of this compound on plant growth and development have not been extensively studied. However, based on the activity of related compounds, it represents a chemical scaffold that could be explored for the development of new plant growth regulators or yield enhancers. Further research would be needed to determine its specific effects on different crop species and to optimize application rates for desired outcomes.
Fragrance Chemistry and Sensory Science
Elucidation of Structure-Odor Relationships and Olfactory Perception Mechanisms
The perception of musk odors, a cornerstone of perfumery, is a complex phenomenon dictated by the specific molecular interactions between an odorant molecule and olfactory receptors (ORs) in the human nose. The relationship between a molecule's structure and its perceived scent is a key area of research, with studies focusing on identifying the specific structural features, or "olfactophores," necessary to elicit a musk character. oup.com For a compound to be perceived as musky, its molecular shape, size, and the nature of its functional groups are critical. oup.com
Research into synthetic musks, such as acetophenone (B1666503) derivatives, has revealed that specific substitutions on the benzene (B151609) ring are crucial for the musk odor. For 4'-tert-Butyl-2',6'-dimethylacetophenone, the arrangement of the acetyl group, the bulky tert-butyl group, and the two methyl groups creates a specific molecular geometry that is recognized by musk-specific olfactory receptors. oup.com Theories on odor perception have evolved from focusing on molecular vibrations to recognizing the importance of molecular shape and intermolecular interaction forces. oup.com
The mechanism of olfactory perception involves the binding of the odorant molecule to specific G-protein coupled receptors in the olfactory epithelium. In humans, a "trilogy" of musk receptors has been identified as central to the perception of this scent class: OR5AN1, OR1N2, and OR5A2. nih.gov These receptors exhibit distinct but overlapping specificities for the different chemical classes of musk compounds, which include macrocyclic, polycyclic, and nitro-musks. nih.govnih.govbiorxiv.org For instance, the human receptor OR5AN1 is known to respond to both macrocyclic ketones like muscone (B1676871) and certain nitro-musks. nih.govnih.govgoogle.com
Advanced computational models, such as Quantum Mechanics/Molecular Mechanics (QM/MM), have provided deeper insights into these interactions. nih.gov These studies show that the binding of musk compounds in the receptor pocket is stabilized by a combination of forces. The keto group of an acetophenone, for example, can form hydrogen bonds with specific amino acid residues like Tyrosine (Tyr260), while the aromatic and alkyl portions of the molecule establish hydrophobic (nonpolar) interactions with surrounding residues like Phenylalanine. nih.gov It is this precise combination of interactions that determines the binding affinity and activation of the receptor, ultimately leading to the perception of the characteristic musk scent. nih.gov
| Factor | Description | Relevance to this compound | Source |
|---|---|---|---|
| Molecular Geometry | The overall size, shape, and conformation of the molecule. This must fit within the binding pocket of a specific olfactory receptor. | The bulky tert-butyl group and the specific substitution pattern on the aromatic ring define its shape for receptor fit. | oup.com |
| Functional Groups | The presence of specific chemical groups (e.g., ketone, nitro group) that can participate in key interactions. | The acetyl (keto) group is critical for forming hydrogen bonds with receptor site residues. | nih.gov |
| Hydrophobic Interactions | Nonpolar parts of the molecule interact favorably with nonpolar amino acid residues in the receptor, helping to stabilize the bond. | The tert-butyl, dimethyl, and benzene ring components engage in significant hydrophobic interactions within the receptor pocket. | nih.gov |
| Specific Olfactory Receptors | Humans possess specific receptors (e.g., OR5AN1, OR5A2) that are narrowly tuned to detect musk compounds. | As a synthetic aromatic musk, its scent is perceived through activation of one or more of these specialized musk receptors. | nih.govnih.gov |
Role of this compound as a Core Fragrance Ingredient
This compound is a synthetic aromatic ketone valued in the fragrance industry for its powerful and persistent musk-like odor. nih.govcalpaclab.com Its scent profile is often described in terms similar to other acetophenones, possessing warm, sweet, and powdery characteristics. perfumersworld.com The primary role of compounds like this in a perfume formulation is to act as a "base note" or "fixative." Base notes are the least volatile components of a fragrance, emerging after the top and middle notes have faded and providing the lasting impression of the scent.
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₄H₂₀O | nist.govnih.gov |
| Molecular Weight | 204.31 g/mol | |
| CAS Number | 2040-10-0 | nist.gov |
| Appearance | Solid | |
| Synonyms | 1,3-Dimethyl-5-tert-butyl-2-acetophenone; Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- | calpaclab.com |
Formulation Science for Enhanced Fragrance Compositions and Stability
The successful incorporation of a fragrance ingredient like this compound into a consumer product depends on sophisticated formulation science. The goals are to ensure the stability of the fragrance compound and to control its release over time, thereby enhancing its performance and longevity. researchgate.net Stability is crucial, as interactions with the product base (e.g., lotion, detergent, alcohol) or exposure to light and air can degrade the fragrance molecule, altering its scent profile. perfumersworld.com
Several strategies are employed to enhance the performance and stability of fragrance compositions:
Controlled Release Systems: To prolong the perception of a scent, especially for highly volatile top notes, perfumers use fixatives like musk compounds. More advanced techniques involve encapsulating fragrance oils in polymers or other carrier systems. These structures are designed to release the odorant slowly over time, often triggered by environmental factors like moisture, pH changes, or enzymatic action on the skin. researchgate.net
Chemical Modification: Research has explored the chemical modification of fragrance molecules to improve their stability and control their release. One novel approach is the use of deuterium (B1214612), a heavier isotope of hydrogen. Replacing hydrogen atoms with deuterium at specific locations in a molecule can strengthen chemical bonds, slightly increasing the molecular weight and potentially decreasing volatility, which could extend the scent's shelf life. researchgate.net
Solvent and Matrix Effects: The chemical environment surrounding the fragrance molecule significantly impacts its stability and evaporation rate. The choice of solvents and other components in a product's base is critical. Non-volatile compounds within a formulation can interfere with or enhance the perception of volatile ingredients. alwsci.com Longevity testing, which often involves applying the fragrance to human skin and analyzing its composition over several hours, is a standard method to evaluate these effects. olfasense.comodournet.com
| Factor | Influence on Fragrance | Formulation Strategy | Source |
|---|---|---|---|
| Volatility | Determines how quickly a scent evaporates. Less volatile compounds (like musks) last longer. | Use of fixatives; encapsulation technologies; chemical modification (e.g., deuteration). | researchgate.net |
| Chemical Reactivity | The fragrance molecule can react with the product base (e.g., acidic or alkaline conditions), air (oxidation), or light (photodegradation). | Selection of a compatible and stable product base; use of antioxidants and UV stabilizers. | perfumersworld.com |
| Matrix Interactions | Interactions with other non-volatile components in the formulation can trap or block the fragrance molecule, affecting its release. | Careful selection of solvents and excipients; testing for compatibility and release profile. | alwsci.com |
| Application Surface | The properties of the surface (e.g., skin, fabric) influence absorption, evaporation, and interaction. | Molecular analysis of aroma release from specific surfaces like human skin to optimize delivery. | olfasense.comodournet.com |
Advanced Sensory Evaluation Methodologies in Perfumery Research
The evaluation of fragrances is a multifaceted process that combines human perception with sophisticated analytical instrumentation. timtul.com Advanced sensory evaluation methodologies are essential for developing new fragrance molecules, ensuring quality control, and understanding consumer preferences. parfums-de-grasse.com These methods can be broadly categorized into analytical techniques and human sensory panels.
Analytical Instrumentation:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a foundational technique used to separate and identify the individual volatile compounds within a complex fragrance mixture. alwsci.com It is crucial for quality control and ensuring compositional consistency.
Gas Chromatography-Olfactometry (GC-O): This powerful method combines a GC system with a human assessor. alwsci.com As separated compounds exit the GC column, they are directed to a sniffing port, allowing a trained expert to identify which specific molecules are responsible for the key aromatic notes in a scent. timtul.com
Electronic Noses and Biosensors: These emerging technologies use arrays of chemical sensors or biological receptors to mimic the human olfactory system. alwsci.comokanaganwineawards.com They can be trained to recognize specific scent profiles, offering a rapid and automated method for quality control and analysis of volatile organic compounds. okanaganwineawards.com
Human Sensory Panels:
Descriptive Analysis: Trained sensory panels are used to provide detailed, objective descriptions of a fragrance's characteristics. parfums-de-grasse.com Using a standardized lexicon, panelists perform evaluations on parameters like odor intensity, hedonic tone (pleasantness), and character notes (e.g., "musky," "floral," "woody"). olfasense.comodournet.com
Psychophysical and Neurobiological Methods: The frontier of sensory science involves linking scent perception to emotional and physiological responses. okanaganwineawards.com Researchers use methods like measuring brainwave activity (EEG), skin conductance, and pupil response to understand the subconscious and emotional impact of a fragrance, moving beyond simple preference to decode how scents affect mood and memory. timtul.comokanaganwineawards.com This holistic approach combines chemical, sensory, and psychological perspectives to fully understand a fragrance's impact. timtul.com
| Methodology | Principle | Primary Application | Source |
|---|---|---|---|
| Gas Chromatography-Olfactometry (GC-O) | Combines chemical separation (GC) with human sensory detection. | Identifying specific odor-active compounds in a complex mixture. | alwsci.comtimtul.com |
| Electronic Nose | An array of sensors that generates a unique digital "fingerprint" for a scent. | Rapid quality control and consistency checks. | alwsci.comokanaganwineawards.com |
| Descriptive Profiling | A trained human panel evaluates and quantifies specific sensory attributes of a fragrance. | Creating a detailed, objective olfactory profile for product development and comparison. | olfasense.comparfums-de-grasse.com |
| Neurobiological Feedback | Measures physiological responses (e.g., brain waves, skin conductance) to an odor stimulus. | Understanding the subconscious emotional and cognitive impact of a fragrance. | okanaganwineawards.com |
Environmental Fate and Ecotoxicological Investigations
Biodegradation Pathways, Kinetics, and Environmental Persistence
Currently, there is no specific experimental data available for the biodegradation of 4'-tert-Butyl-2',6'-dimethylacetophenone. In such cases, Quantitative Structure-Activity Relationship (QSAR) models are employed to predict a chemical's properties based on its structure. europa.euresearchgate.net Models like the US EPA's BIOWIN™ can estimate the probability of a chemical being "readily biodegradable" or "not readily biodegradable". aftonchemical.comuci.edu Chemicals that are readily biodegradable are expected to break down quickly in the environment, while those that are not may persist. ecetoc.org For regulatory modeling, a default half-life of 15 days in freshwater is often assigned to readily biodegradable substances, though real-world median half-lives can be much shorter, around 1.95 days. ecetoc.orgecetoc.org
In contrast, a structurally related compound, 4-tert-butylphenol, has been found to be biodegradable under aerobic aquatic conditions and is not considered persistent. industrialchemicals.gov.au However, another analogue, 2,4,6-tri-tert-butylphenol, is categorized as a persistent, bioaccumulative, and toxic (PBT) substance, with moderate environmental persistence. epa.govvu.nl Given the lack of direct data, the persistence of this compound remains an area for further investigation, though its complex, substituted structure might suggest a slower degradation rate compared to simpler phenols.
Assessment of Bioaccumulation Potential in Aquatic and Terrestrial Ecosystems
Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. aftonchemical.com It is a key consideration in environmental risk assessment, particularly for substances that may enter the food chain. The potential for a chemical to bioaccumulate is often initially assessed using its octanol-water partition coefficient (LogP or LogKow), which measures its lipophilicity, or tendency to associate with fats. sfu.ca
For this compound, the LogP value is reported as 4.24. sielc.com This value suggests a significant potential for the substance to bioaccumulate in the fatty tissues of organisms. The Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water, can be estimated from the LogP value using QSAR equations. For example, a common equation is:
log(BCF) = 0.85 * LogP - 0.70
Using this equation, the estimated log(BCF) for this compound would be approximately 2.9, which corresponds to a BCF value of about 794. While this estimated value is below the threshold for a substance to be considered "bioaccumulative" (BCF > 2000) or "very bioaccumulative" (BCF > 5000) under some regulatory frameworks, it indicates a high potential for bioconcentration in aquatic life. researchgate.net
In terrestrial ecosystems, bioaccumulation is assessed using metrics such as the biota-to-soil-accumulation factor (BSAF) and the biomagnification factor (BMF). nih.govresearchgate.net There are currently no specific studies on the terrestrial bioaccumulation of this compound. However, its physicochemical properties suggest that if it partitions to soil, it could be available for uptake by soil-dwelling organisms and potentially enter the terrestrial food web. vu.nl
Studies on Adsorption and Desorption to Environmental Matrices (e.g., Soil, Sediment)
The tendency of a chemical to bind to soil and sediment particles is a critical process that influences its mobility, bioavailability, and persistence in the environment. This property is quantified by the soil adsorption coefficient (Kd), which is often normalized to the organic carbon content of the soil to yield the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.com
Experimental studies on the adsorption and desorption of this compound are not publicly available. However, the Koc can be estimated from its LogP value (4.24) using QSAR equations, such as:
log(Koc) ≈ 0.81 * LogP + 0.1
This estimation yields a log(Koc) of approximately 3.53, which corresponds to a Koc value of about 3,400. According to McCall's soil mobility classification scheme, a Koc value in this range (2000 - 5000) indicates that the substance has "low" mobility in soil. chemsafetypro.com This suggests that this compound is likely to be strongly adsorbed to soil organic matter and sediment, reducing its potential to leach into groundwater but increasing its persistence in the soil and sediment compartments. chemsafetypro.com The standard laboratory methods for determining this property are the batch equilibrium method (OECD Guideline 106) and estimation via HPLC (OECD Guideline 121). chemsafetypro.comeuropa.eu
Volatilization Studies and Atmospheric Transformation Pathways
Volatilization is the process by which a substance evaporates from soil or water into the atmosphere. A chemical's tendency to volatilize is influenced by its vapor pressure, water solubility, and Henry's Law Constant. This compound has a reported boiling point of 150 °C at 20 mmHg, which indicates it is a semi-volatile compound. labsolu.ca While a specific Henry's Law Constant is not available, this property can be estimated to model its partitioning between air and water. nih.gov
Once in the atmosphere, organic chemicals are subject to transformation, primarily through reactions with photochemically produced hydroxyl (OH) radicals. The rate of this reaction determines the chemical's atmospheric half-life. For the structurally analogous compound 2,4,6-tri-tert-butylphenol, the predicted atmospheric half-life due to photo-oxidation by OH radicals is approximately 8 hours. vu.nl It is reasonable to infer that this compound would have a similarly short atmospheric half-life, suggesting it would be degraded relatively quickly in the air and is unlikely to undergo long-range atmospheric transport. industrialchemicals.gov.au
Comprehensive Ecotoxicological Assessments and Environmental Risk Profiling
A comprehensive environmental risk profile considers a chemical's persistence, bioaccumulation potential, and toxicity. Based on the available data and estimations, this compound presents a notable risk to the aquatic environment. A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that the compound presents a risk to the aquatic compartment.
The key characteristics contributing to this risk profile are:
Persistence: While not definitively determined, its structure suggests it may not be readily biodegradable, leading to potential persistence in aquatic and soil environments.
Bioaccumulation: The estimated BCF of approximately 794, derived from its LogP of 4.24, indicates a high potential for accumulation in aquatic organisms. sielc.com
Mobility: The estimated Koc of approximately 3,400 suggests low mobility in soil, meaning the compound is likely to accumulate in sediment if released into aquatic systems. chemsafetypro.com
Toxicity: Studies on related alkylphenols have demonstrated acute and chronic toxicity to aquatic organisms, including microbes, invertebrates, and fish. nih.gov For example, 3-tert-butylphenol (B181075) showed toxicity to various aquatic species. nih.gov
Collectively, these factors indicate that this compound released into the environment is likely to partition to sediment and bioaccumulate in organisms, where it could exert toxic effects.
In Vitro and In Vivo Genotoxicity Studies (e.g., BlueScreen HC Assay)
Genotoxicity assays are used to identify substances that can damage genetic material (DNA). The BlueScreen™ HC assay is an in vitro method that uses a human-derived cell line to detect genotoxicity and cytotoxicity simultaneously. nih.gov
A study on this compound using the BlueScreen HC assay yielded the following results:
Without S9 metabolic activation: The compound was found to be positive for cytotoxicity (indicated by a relative cell density of less than 80%) but negative for genotoxicity.
With S9 metabolic activation: The compound was negative for both cytotoxicity and genotoxicity. The S9 fraction is used to simulate the metabolic processes that occur in the liver. nih.gov
Table 1: BlueScreen HC Assay Results for this compound
| Condition | Cytotoxicity Result | Genotoxicity Result |
|---|---|---|
| Without S9 Metabolic Activation | Positive | Negative |
| With S9 Metabolic Activation | Negative | Negative |
Data sourced from a RIFM Safety Assessment.
Research on Human Exposure Pathways and Dermal Absorption Models (e.g., Human Repeat Insult Patch Tests)
For fragrance ingredients, a primary route of human exposure is through dermal contact with consumer products. The potential for a substance to cause skin sensitization (an allergic reaction) is a key safety endpoint. The Human Repeat Insult Patch Test (HRIPT) is a clinical study designed to assess the irritation and sensitization potential of a substance after repeated application to the skin of human volunteers. sielc.comregulations.gov The test involves an induction phase, where the substance is applied repeatedly to the same skin site over several weeks, followed by a rest period and a challenge phase, where the substance is applied to a new skin site to check for an allergic response. uci.eduindustrialchemicals.gov.au
There are no publicly available HRIPT studies for this compound itself. However, its potential as a skin sensitizer (B1316253) has been evaluated through other means.
In silico prediction: Computer models predicted the material to be non-reactive with skin proteins.
Animal testing: A guinea pig maximization test, an established animal model for sensitization, showed that this compound did not cause skin sensitization reactions.
Based on these data, this compound is not considered to be a skin sensitizer.
Future Research Trajectories and Interdisciplinary Opportunities
Exploration in Advanced Materials Science and Polymer Chemistry
The structural features of 4'-tert-Butyl-2',6'-dimethylacetophenone suggest its potential as a key component in the development of advanced polymers and materials. Commercial suppliers classify it as a photopolymerization initiator, indicating its likely function in light-cured materials. Acetophenone (B1666503) derivatives are well-known photoinitiators that, upon exposure to UV light, can generate radicals and initiate polymerization reactions.
Future research should focus on quantifying the efficiency of this compound as a photoinitiator. Key research questions would include determining its molar extinction coefficient, the quantum yield of radical formation, and its effectiveness in curing various monomer systems like acrylates and methacrylates. The bulky tert-butyl and flanking methyl groups could influence the properties of the resulting polymers, potentially enhancing thermal stability, chemical resistance, and modifying mechanical properties. Studies could explore its use in creating specialized materials such as dental resins, photocurable adhesives, and coatings for microelectronics.
Table 1: Potential Research Areas in Materials Science
| Research Focus | Objective | Potential Application |
|---|---|---|
| Photoinitiation Efficiency | Quantify initiation speed and efficiency for various monomers. | 3D printing resins, advanced coatings |
| Polymer Properties | Investigate the thermal and mechanical properties of polymers initiated with this compound. | High-durability composites, specialty plastics |
Development of Sustainable Synthetic Processes and Biocatalytic Approaches
Traditional synthesis of substituted acetophenones often involves Friedel-Crafts acylation, which can utilize harsh catalysts and generate significant chemical waste. A key future trajectory is the development of greener, more sustainable synthetic routes to this compound. This includes exploring solid acid catalysts or solvent-free reaction conditions to minimize environmental impact.
Furthermore, the field of biocatalysis offers transformative potential. While specific enzymatic routes for this compound are not established, the broader success of biocatalysis in chemical synthesis points to clear research opportunities. nih.gov Enzymes such as cytochrome P450 monooxygenases or engineered ketoreductases could be investigated for their ability to perform selective synthesis steps. nih.gov For instance, research could focus on the enzymatic acylation of 1-tert-butyl-3,5-dimethylbenzene or the selective oxidation of a corresponding ethylbenzene (B125841) precursor. The use of whole-cell biocatalysts in fermentation processes presents a particularly attractive route for sustainable, large-scale production under mild conditions. mdpi.com
Integration into Advanced Drug Delivery Systems and Nanomedicine
The reported antioxidant and anti-inflammatory properties of this compound make it a compelling candidate for applications in nanomedicine and advanced drug delivery. Chronic inflammation and oxidative stress are underlying factors in numerous diseases, including cardiovascular and neurodegenerative disorders.
Future research should investigate the encapsulation of this compound into various nanocarriers, such as liposomes, polymeric nanoparticles, or micelles. Such systems could improve its solubility, protect it from premature degradation, and enable targeted delivery to specific tissues or cells, thereby enhancing its therapeutic efficacy while minimizing potential systemic side effects. For example, nanoparticles decorated with specific ligands could target sites of inflammation. The potential for this molecule to be part of photo-activated therapies, perhaps in conjunction with other photosensitizers, also warrants investigation, drawing parallels with related compounds used in photodynamic therapy. researchgate.net
Deeper Mechanistic Studies of Biological Activities and Receptor Interactions
While preliminary data indicate that this compound exhibits potent antioxidant and anti-inflammatory effects, the specific molecular mechanisms and receptor interactions remain largely uncharacterized. This knowledge gap represents a significant opportunity for fundamental biological and pharmacological research.
Future investigations should aim to elucidate the precise pathways through which it exerts its effects. This could involve studies to determine if it modulates key inflammatory signaling pathways like NF-κB, or if it activates antioxidant response pathways such as the Keap1-Nrf2 system. High-throughput screening, affinity chromatography, and computational docking studies could be employed to identify its direct protein targets or receptors. Understanding these fundamental interactions is critical for validating its therapeutic potential and for the rational design of more potent and specific derivatives for treating diseases linked to oxidative stress.
Advanced Analytical Method Development for Environmental Monitoring and Trace Detection
As the applications of this compound potentially expand, the need for sensitive and reliable analytical methods for its detection becomes crucial for quality control, pharmacokinetic studies, and environmental monitoring.
A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for its analysis, utilizing a mobile phase of acetonitrile, water, and an acid modifier. sielc.com This method is compatible with mass spectrometry (MS), which provides high specificity and sensitivity for detection. sielc.com The availability of its mass spectrum and gas-phase infrared spectrum from databases like the NIST WebBook further supports method development. nist.govnist.gov
Future research should focus on optimizing these methods to achieve ultra-low detection limits, which would be essential for environmental trace analysis in complex matrices like water or soil. Developing methods for rapid, on-site detection, possibly through the creation of electrochemical sensors or portable spectroscopic devices, represents another important interdisciplinary frontier. Such advancements would be vital for monitoring its presence and persistence in industrial and environmental settings.
Q & A
Q. What are the optimal methods for synthesizing 4'-tert-Butyl-2',6'-dimethylacetophenone?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where tert-butyl-substituted dimethylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:
- Reagent Purity : Use ≥98% pure acetyl chloride to minimize side reactions .
- Solvent Selection : Dichloromethane or alkanes are preferred due to the compound’s insolubility in water .
- Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via GC-MS .
Q. How should researchers characterize this compound to confirm its structure?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm for 9H) and acetyl resonance (δ ~2.6 ppm for CH₃CO) .
- IR Spectroscopy : Validate the carbonyl stretch (~1680 cm⁻¹) and aromatic C-H bending .
- Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]⁺ at m/z 176.26 .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats due to flammability (GHS Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Segregate organic waste and consult certified disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can substituent effects (tert-butyl vs. isobutyl) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., 4'-isobutylacetophenone) and compare reaction rates in Suzuki-Miyaura couplings. Use kinetic monitoring (HPLC) to assess steric hindrance from tert-butyl groups .
- Computational Modeling : DFT calculations to evaluate steric and electronic contributions of substituents on transition-state energies .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Controlled Solubility Assays : Conduct replicate solubility tests in alkanes, ethanol, and acetone under standardized conditions (25°C, inert atmosphere). Use UV-Vis spectroscopy to quantify solubility limits .
- Crystallography : Analyze crystal packing (X-ray) to identify polymorphic forms that may affect solubility .
Q. How can researchers design experiments to study oxidative stability under varying conditions?
- Methodological Answer :
- Accelerated Aging Studies : Expose the compound to UV light, heat (40–80°C), and oxidizing agents (e.g., H₂O₂). Monitor degradation via HPLC and identify byproducts using LC-MS .
- Radical Scavenger Tests : Add antioxidants (e.g., BHT) and compare stability profiles to elucidate degradation mechanisms .
Q. What advanced techniques validate its role as a synthetic intermediate in pharmaceutical chemistry?
- Methodological Answer :
- Retrosynthetic Analysis : Use databases like Reaxys to map feasible routes to target molecules (e.g., anti-inflammatory agents). Prioritize steps where the tert-butyl group enhances steric protection .
- Biological Testing : Collaborate with pharmacology teams to assess bioactivity of derivatives, ensuring proper controls for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
